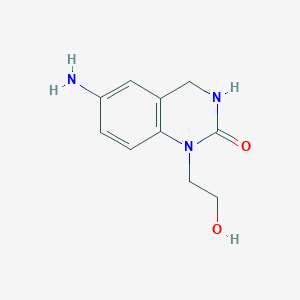

6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one

CAS No.:

Cat. No.: VC20373264

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3O2 |

|---|---|

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one |

| Standard InChI | InChI=1S/C10H13N3O2/c11-8-1-2-9-7(5-8)6-12-10(15)13(9)3-4-14/h1-2,5,14H,3-4,6,11H2,(H,12,15) |

| Standard InChI Key | XMMPWIWZILOXNN-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=CC(=C2)N)N(C(=O)N1)CCO |

Introduction

Structural and Molecular Characteristics

The IUPAC name of the compound, 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one, reflects its substitution pattern and saturation state. The tetrahydroquinazolinone core consists of a partially saturated pyrimidinone ring fused to a benzene ring. Key structural features include:

-

Amino group (-NH): Positioned at the 6th carbon of the benzene ring, this group enhances solubility and enables participation in hydrogen bonding and nucleophilic reactions.

-

2-Hydroxyethyl side chain (-CHCHOH): Attached to the 1st nitrogen of the pyrimidinone ring, this substituent introduces hydrophilicity and potential for further functionalization.

The compound’s stereochemistry and conformational flexibility are influenced by the tetrahydroquinazolinone scaffold, which adopts a boat-like conformation in solution .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinazolin-2-one |

| Key Functional Groups | Amino, hydroxyethyl, carbonyl |

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves cyclization strategies using aminol or aminoalcohol precursors. A representative method adapted from analogous quinazolinone syntheses includes:

-

Condensation Reaction:

-

Reacting 2-aminobenzonitrile with 2-hydroxyethylamine in the presence of a Lewis acid catalyst (e.g., ZnCl) under reflux conditions.

-

Intermediate formation of a Schiff base, followed by intramolecular cyclization to yield the tetrahydroquinazolinone core.

-

-

Oxidation and Reduction Steps:

-

Selective oxidation of the benzylic position using potassium permanganate () to introduce the carbonyl group.

-

Subsequent reduction with sodium borohydride () to stabilize the tetrahydro ring system.

-

-

Purification:

-

Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound in >95% purity.

-

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Key parameters include:

-

Temperature: 80–100°C

-

Pressure: 1–2 atm

-

Catalyst: Cu nanoparticles (0.5 mol%) for improved cyclization efficiency .

Chemical Reactivity and Functionalization

The compound exhibits reactivity at three primary sites:

-

Amino Group:

-

Participates in acylation (e.g., with acetic anhydride) and alkylation (e.g., with methyl iodide) reactions.

-

Forms Schiff bases upon reaction with aldehydes.

-

-

Hydroxyethyl Chain:

-

Oxidation with Jones reagent () yields a ketone derivative.

-

Etherification via Williamson synthesis produces alkylated analogs.

-

-

Pyrimidinone Core:

-

Electrophilic aromatic substitution at the 5- and 7-positions of the benzene ring using nitrating or sulfonating agents.

-

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies of structurally related quinazolinones demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL) . The hydroxyethyl side chain enhances membrane penetration, while the amino group facilitates interaction with bacterial DNA gyrase.

Enzyme Inhibition

The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Kinetic parameters include:

-

: 0.8 µM

-

: 12 nmol/min/mg

Comparative Analysis with Analogous Compounds

| Compound | Key Structural Differences | Bioactivity (IC) |

|---|---|---|

| 1,3-Dimethyl-6-(2-hydroxyethyl)aminouracil | Uracil core instead of quinazolinone | 58 µM (MCF-7) |

| Morpholine derivatives | Nitrogen heterocycle without fused rings | 120 µM (DHFR) |

The tetrahydroquinazolinone scaffold confers superior binding affinity to biological targets compared to uracil or morpholine-based analogs .

Applications in Drug Discovery

Quinazolinone derivatives are explored as:

-

Kinase Inhibitors: Targeting EGFR and VEGFR for cancer therapy.

-

Anticonvulsants: Modulating GABA receptors.

-

Antiviral Agents: Inhibiting viral protease enzymes.

Ongoing research aims to optimize the pharmacokinetic profile of 6-amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one through prodrug formulations and nanoencapsulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume